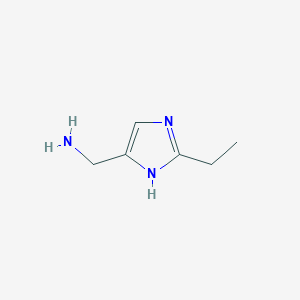

(2-Ethyl-1h-imidazol-4-yl)methanamine

Description

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(2-ethyl-1H-imidazol-5-yl)methanamine |

InChI |

InChI=1S/C6H11N3/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3,(H,8,9) |

InChI Key |

YDCBPRUBLDZYBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(N1)CN |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Imidazolylmethanamines

Established Synthetic Routes for Imidazole (B134444) Core Structures

The synthesis of the imidazole ring is a well-established field of organic chemistry, with numerous methods available for its construction. These strategies can be broadly categorized by the bonds formed during the cyclization process. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions for Imidazole Ring Formation

Several classical and modern methods are employed for the regiocontrolled synthesis of substituted imidazoles. organic-chemistry.org

Debus-Radziszewski Imidazole Synthesis: This is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com The reaction can be adapted to produce a wide range of substituted imidazoles. mdpi.comijprajournal.com For a 2,4-disubstituted imidazole, the components would be glyoxal, an appropriate aldehyde to furnish the C2 substituent (e.g., propionaldehyde (B47417) for the 2-ethyl group), and a source of ammonia. wikipedia.org

Van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org It involves the reaction of TosMIC with an aldimine, which can be pre-formed or generated in situ from an aldehyde and an amine. organic-chemistry.orgnih.gov This [3+2] cycloaddition reaction is highly effective for creating 1,4,5-trisubstituted imidazoles and can be adapted for other substitution patterns. nih.gov

Metal-Catalyzed Syntheses: Modern synthetic chemistry has introduced various metal-catalyzed reactions for imidazole formation. For instance, copper- and rhodium-catalyzed reactions have been developed that allow for the construction of the imidazole core under milder conditions and with high regioselectivity. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for many imidazole syntheses, including multicomponent reactions. mdpi.comnih.gov

The following table summarizes some common cyclization strategies for imidazole ring formation.

| Synthesis Name | Key Reactants | Bonds Formed (Typical) | Ref. |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Forms all five ring bonds in a multi-component fashion | wikipedia.orgscribd.com |

| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | Forms (C4-C5) and (N1-C5) bonds via cycloaddition | organic-chemistry.orgwikipedia.org |

| From α-Haloketones | α-Haloketone, Amidine | Forms (N1-C2) and (C4-N3) bonds | wikipedia.org |

| From Vinyl Azides | Vinyl Azide (B81097), Amidine | Forms 2,4-disubstituted imidazoles via [3+2] cyclization |

Strategies for Introducing Ethyl and Methanamine Substituents

Synthesizing the specific target, (2-Ethyl-1h-imidazol-4-yl)methanamine, requires a strategy that precisely places the ethyl group at C2 and the methanamine group at C4. This can be achieved either by incorporating these substituents during the ring formation or by functionalizing a pre-existing imidazole core.

Route A: Ring Formation with Pre-installed Substituents

A plausible approach using the Debus-Radziszewski synthesis would involve the condensation of propionaldehyde (to provide the C2-ethyl group), a protected form of aminomethylglyoxal, and ammonia. The challenge in this route lies in the synthesis and stability of the aminomethylglyoxal precursor.

Route B: Post-Cyclization Functionalization

This is often a more practical approach. A common starting material could be 2-ethyl-4-methylimidazole (B144543), whose synthesis via the cyclization of a diamine and propionitrile (B127096) followed by dehydrogenation is known. google.comexsyncorp.com The methyl group at the C4 position can then be elaborated into the desired methanamine.

A potential sequence for this transformation is outlined below:

Radical Halogenation: The methyl group of 2-ethyl-4-methylimidazole can be brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation to yield (2-ethyl-1H-imidazol-4-yl)methyl bromide.

Nucleophilic Substitution: The resulting bromide can be converted to the amine. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. Alternatively, direct reaction with ammonia or sodium azide followed by reduction would also yield the target methanamine.

Another viable precursor is an imidazole-4-carboxylate. For example, formylation of 2-ethylimidazole (B144533) at the C4 position would yield 2-ethyl-1H-imidazole-4-carbaldehyde. This aldehyde can then be converted to the methanamine via reductive amination . youtube.comorganic-chemistry.org This process involves condensing the aldehyde with an amine source (like ammonia or hydroxylamine) to form an imine or oxime, which is then reduced in situ using a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. youtube.comorganic-chemistry.org

Functional Group Transformations and Modifications of this compound

Once synthesized, the title compound possesses three reactive sites amenable to further chemical modification: the primary amine of the methanamine group, the N-H of the imidazole ring, and to a lesser extent, the C5-H of the ring.

Amine Functionalization and Derivatization Reactions

The primary amine of the methanamine side chain is a versatile functional handle for introducing a wide range of molecular diversity. Standard amine chemistry can be readily applied.

Acylation: The amine can be acylated with acid chlorides or anhydrides to form amides. youtube.com For example, reaction with acetyl chloride in the presence of a base would yield N-((2-ethyl-1H-imidazol-4-yl)methyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides the corresponding sulfonamides.

Alkylation: The primary amine can be alkylated using alkyl halides to form secondary and tertiary amines. Reductive amination with other aldehydes or ketones is also a powerful method for controlled alkylation. organic-chemistry.org

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be valuable intermediates or biologically active compounds in their own right.

The table below illustrates some potential derivatization reactions of the primary amine.

| Reagent | Reaction Type | Product Class |

| Acetyl Chloride, Base | Acylation | Amide |

| Tosyl Chloride, Base | Sulfonylation | Sulfonamide |

| Methyl Iodide, Base | Alkylation | Secondary/Tertiary Amine |

| Benzaldehyde | Imine Formation | Schiff Base |

| Acetone, NaBH₃CN | Reductive Amination | Secondary Amine (N-isopropyl) |

Substitutions on the Imidazole Ring

The imidazole ring itself offers sites for substitution, primarily at the ring nitrogens and the C5 carbon.

N-Alkylation: The imidazole ring contains two nitrogen atoms, and in an unsymmetrically substituted imidazole, alkylation can lead to a mixture of N1 and N3 isomers. otago.ac.nzreddit.com The regioselectivity is influenced by steric and electronic factors of the existing substituents and the reaction conditions. otago.ac.nz Reaction with an alkyl halide (e.g., ethyl iodide) in the presence of a base like sodium hydride or potassium carbonate will yield N-alkylated products. nih.govgoogle.com

N-Acylation: Similar to alkylation, acylation can occur on the ring nitrogen, often serving as a protecting group strategy. For instance, N-benzoyl derivatives of 2-ethyl-4-methylimidazole have been synthesized. researchgate.net

Electrophilic Substitution at C5: The imidazole ring is electron-rich and can undergo electrophilic aromatic substitution, such as halogenation or nitration. youtube.com The C5 position is the most likely site for such a reaction on the 2,4-disubstituted ring, although harsh conditions may be required, and the reaction may not always be selective. youtube.com Friedel-Crafts alkylation and acylation reactions are generally not successful on imidazole rings due to the basic nitrogen atoms coordinating with the Lewis acid catalyst. youtube.comkhanacademy.org

Novel Synthetic Methodologies for Enhanced Yield and Selectivity

Modern organic synthesis has seen the advent of powerful techniques that have revolutionized the construction of complex heterocyclic molecules. These methodologies offer significant advantages over classical methods, including shorter reaction times, milder conditions, and access to a broader scope of chemical derivatives.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation to rapidly heat reaction mixtures, this technique can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. nih.gov This method is particularly effective for the synthesis of heterocyclic compounds like imidazoles.

In a typical microwave-assisted synthesis of a substituted imidazole, reactants are mixed in a sealed microwave tube and subjected to a specific temperature and power for a short duration. nih.govnih.gov For instance, the alkylation of an imidazole derivative can be achieved by heating with an appropriate electrophile, such as a glycidyl (B131873) ether, at 120°C for as little as one minute. nih.gov This rapid and efficient heating minimizes the formation of degradation byproducts. The green chemistry aspect of this technique is also notable, especially when conducted in environmentally benign solvents or under solvent-free conditions. nih.gov

| Reactants | Conditions | Yield | Reference |

| Imidazole Derivative, Phenyl Glycidyl Ether | 120°C, 1 min, Microwave | 21-49% | nih.gov |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium (B1175870) Acetate (B1210297) | 100°C, 60-80 min, 200W, Microwave | 46-80% | nih.gov |

| α-haloketones, Primary Amines, KSCN | 130°C, 3-10 min, Microwave | 72-95% | amazonaws.com |

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing powerful tools for the derivatization of the imidazole core.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with a halide or triflate. researchgate.net It has been effectively applied to unprotected haloimidazoles, allowing for the introduction of a wide array of aryl and heteroaryl substituents in good to excellent yields under relatively mild conditions. researchgate.netacs.org This method is crucial for building complex biaryl structures involving the imidazole ring. nih.gov The choice of palladium catalyst and ligands can even control the regioselectivity of the coupling on dihaloimidazoles. acs.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org It is a primary method for synthesizing aryl amines, which can be challenging to produce via traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org In the context of imidazolylmethanamines, this reaction could be employed to couple the imidazole nucleus to an aromatic system or to introduce substituted amine functionalities. acs.org

Sonogashira Coupling: The Sonogashira reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comwikipedia.org This reaction is highly valuable for introducing alkynyl moieties onto the imidazole ring, which can serve as versatile handles for further chemical transformations. The reaction proceeds under mild conditions and has been widely used in the synthesis of complex, biologically active molecules. wikipedia.org

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Haloimidazole, Arylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Imidazole-Aryl (C-C) | researchgate.netnih.gov |

| Buchwald-Hartwig | Haloimidazole, Amine | Pd(0)/Pd(II) catalyst, Phosphine ligand, Base | Imidazole-Nitrogen (C-N) | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Haloimidazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Imidazole-Alkynyl (C-C) | mdpi.comwikipedia.org |

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. scispace.com Multicomponent reactions (MCRs), a subset of one-pot approaches, are particularly powerful for rapidly building molecular complexity.

The synthesis of polysubstituted imidazoles is well-suited to one-pot strategies. A common approach involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (like benzil), a primary amine, and an ammonia source (such as ammonium acetate). scispace.com These reactions can be catalyzed by various acids or catalysts and are often performed under solvent-free or microwave-assisted conditions, further enhancing their efficiency and environmental friendliness. nih.govscispace.com Such strategies allow for the assembly of the core imidazole ring with desired substituents in a single, streamlined operation, making them highly attractive for creating libraries of derivatives for further study. core.ac.uk

Purification and Isolation Techniques in Chemical Synthesis Research

Following a chemical synthesis, the effective purification and isolation of the target compound are paramount to ensure its identity and purity for subsequent analysis and application. For compounds like this compound, a combination of standard and advanced techniques is employed.

Extraction and Liquid-Liquid Washes: The initial workup of the reaction mixture typically involves liquid-liquid extraction. The crude product is dissolved in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (B109758). This solution is then washed sequentially with aqueous solutions—often an acid, a base (like sodium bicarbonate), and brine (saturated sodium chloride solution)—to remove unreacted reagents, catalysts, and water-soluble byproducts. nih.govresearchgate.net

Chromatography: Column chromatography is the most common technique for purifying organic compounds. nih.gov Flash chromatography, a rapid variant, uses pressure to force the solvent through a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov A carefully selected solvent system (eluent) allows for the separation of the desired product from impurities based on differences in polarity. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). scispace.com For more challenging separations or for isolating compounds from complex biological matrices, ion-exchange chromatography may be utilized. nih.gov

Crystallization: If the final product is a solid, crystallization or recrystallization is an excellent method for achieving high purity. This involves dissolving the crude solid in a minimal amount of a hot solvent in which it has high solubility, then allowing the solution to cool slowly. As the solubility decreases, the target compound forms crystals, while impurities tend to remain in the solution.

Spectroscopic Characterization: Once isolated, the identity, structure, and purity of the compound are unequivocally confirmed using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.net

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of imidazole (B134444) derivatives are organized into a crystal lattice through a network of intermolecular forces. Hydrogen bonding is a dominant interaction governing the supramolecular architecture of compounds containing imidazole and amine functionalities. iucr.org The imidazole ring itself is amphiprotic, featuring both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom). researchgate.net The primary amine of the methanamine side chain also acts as a potent hydrogen-bond donor.

Based on the crystal structure of the closely related compound histamine (B1213489) hydrochloride, a complex network of hydrogen bonds is expected. nih.govresearchgate.net In the histamine salt, cations and anions are linked by N—H⋯N and N—H⋯Cl hydrogen bonds, which organize the molecules into a two-dimensional or three-dimensional network. nih.govresearchgate.net For (2-Ethyl-1h-imidazol-4-yl)methanamine, one can anticipate strong N—H···N hydrogen bonds linking the amine group of one molecule to the acceptor nitrogen of a neighboring imidazole ring. This interaction is a primary driver in the crystal packing of many imidazole-based structures. sci-hub.st

Conformational Analysis of the Imidazole Ring and Side Chains

X-ray diffraction data provides insight into the preferred conformation of the molecule in the solid state. The imidazole ring is an aromatic, planar five-membered ring. mdpi.com However, its substituents—the ethyl group at the C2 position and the methanamine group at the C4 position—possess conformational flexibility.

Studies on histamine hydrochloride show that the side chain adopts a distinct anti conformation, with a C(imidazole)—C—C—N torsion angle of approximately 176.2°. nih.govresearchgate.net This extended conformation likely minimizes steric hindrance between the imidazole ring and the terminal amino group.

For this compound, the orientation of the ethyl and methanamine side chains relative to the imidazole ring is of key interest. The rotation around the C(ring)-C(ethyl) and C(ring)-C(methanamine) bonds would be influenced by both intramolecular steric effects and the intermolecular hydrogen bonding network within the crystal. nih.gov For instance, the crystal structure of a related 2-ethyl-imidazolium salt reveals that the terminal methyl carbon of the ethyl group is slightly twisted out of the imidazole plane, with an N—C(ring)—C—C torsion angle of -15.1°. nih.gov This suggests that while the imidazole core remains planar, the alkyl side chains may adopt specific, slightly distorted conformations to accommodate the packing forces in the crystal.

Spectroscopic Techniques for Structural Confirmation (Research Context)

Spectroscopic methods are essential for confirming the molecular structure, particularly in a research context where the compound has been newly synthesized. These techniques corroborate the data obtained from X-ray crystallography and are indispensable when suitable crystals for diffraction are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

NMR spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing definitive proof of atomic connectivity and structural isomerism. Although a specific published spectrum for this compound is not available, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from analogous structures like histamine and 2-ethylimidazole (B144533). researchgate.netnih.gov

¹H NMR: The proton spectrum would show characteristic signals for each part of the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, though this can vary depending on the solvent and proton exchange rates. The lone proton on the imidazole ring (at the C5 position) would appear as a singlet in the aromatic region. The N-H protons of the imidazole and amine groups may appear as broad singlets or may not be observed, depending on the deuterated solvent used.

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. Distinct signals would be expected for the two carbons of the ethyl group, the aminomethyl carbon, and the three carbons of the imidazole ring. The chemical shifts confirm the presence of both sp³-hybridized (aliphatic) and sp²-hybridized (imidazole ring) carbons.

The following tables summarize the predicted NMR data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Ethyl) | ~2.7 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7.5 |

| C5-H (Imidazole) | ~6.8 - 7.0 | Singlet (s) | N/A |

| -CH₂- (Methanamine) | ~3.7 - 3.8 | Singlet (s) | N/A |

| -NH₂ (Amine) | Variable (Broad) | Singlet (s) | N/A |

| N1-H (Imidazole) | Variable (Broad) | Singlet (s) | N/A |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imidazole) | ~150 |

| C4 (Imidazole) | ~135 |

| C5 (Imidazole) | ~115 |

| -CH₂- (Methanamine) | ~35 |

| -CH₂- (Ethyl) | ~22 |

| -CH₃ (Ethyl) | ~13 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound would exhibit characteristic bands confirming its key structural components. researchgate.net

The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com A strong, broad absorption centered around 3100 cm⁻¹ would be characteristic of the N-H stretch of the imidazole ring, often overlapping with C-H stretches. The aliphatic C-H stretching vibrations of the ethyl and methanamine groups would appear in the 3000-2850 cm⁻¹ region. rockymountainlabs.com

Other key diagnostic peaks include the N-H bending (scissoring) vibration of the primary amine around 1650-1580 cm⁻¹, and the C=N and C=C stretching vibrations of the imidazole ring in the 1550-1400 cm⁻¹ range. orgchemboulder.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine | 3400 - 3250 (two bands) | Medium |

| N-H Stretch | Imidazole Ring | 3150 - 2800 | Broad, Strong |

| C-H Stretch | Aliphatic (Ethyl, Methanamine) | 2980 - 2850 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium |

| C=N and C=C Ring Stretch | Imidazole Ring | 1550 - 1400 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation patterns upon ionization. For this compound (C₆H₁₁N₃), the molecular weight is 125.10 g/mol . In electrospray ionization (ESI), the compound would be readily detected as its protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 126.10. uni.lu

Electron impact (EI) mass spectrometry would induce more extensive fragmentation, providing a characteristic fingerprint. Based on studies of similar alkyl-imidazoles, several key fragmentation pathways can be predicted. researchgate.netmdpi.com

Loss of Ethyl Radical: A common fragmentation would be the cleavage of the C-C bond beta to the imidazole ring, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable cation.

Ring Fragmentation: Imidazole rings characteristically fragment via the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). researchgate.netresearchgate.net

Side-Chain Cleavage: Cleavage of the bond between the ring and the aminomethyl group could lead to the formation of a highly stable imidazolyl-methyl cation.

These fragmentation patterns allow for the confirmation of the different structural units—the ethyl group, the imidazole core, and the methanamine side chain—and their connectivity.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₆H₁₁N₃]⁺• | 125.10 | Molecular Ion |

| [M+H]⁺ | [C₆H₁₂N₃]⁺ | 126.10 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₆H₁₁N₃Na]⁺ | 148.08 | Sodium Adduct |

| [M-HCN]⁺• | [C₅H₉N₂]⁺• | 97.08 | Loss of Hydrogen Cyanide |

| [M-C₂H₅]⁺ | [C₄H₆N₃]⁺ | 96.06 | Loss of Ethyl Radical |

Computational Chemistry and Molecular Modeling of 2 Ethyl 1h Imidazol 4 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Ethyl-1h-imidazol-4-yl)methanamine at the atomic and molecular level. These methods provide a detailed picture of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are utilized to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement.

Theoretical calculations for imidazole (B134444) derivatives have shown that the optimized geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net For instance, the planarity of the imidazole ring and the orientation of the ethyl and methanamine substituents can be precisely determined. tandfonline.com Electronic properties such as total energy, dipole moment, and charge distribution are also elucidated, offering insights into the molecule's polarity and intermolecular interactions. espublisher.com

Table 1: Theoretical Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.38 | |

| N1-C5 | 1.37 | |

| C5-C4 | 1.36 | |

| C4-N3 | 1.39 | |

| N3-C2 | 1.33 | |

| C2-C(Ethyl) | 1.51 | |

| C4-C(Methanamine) | 1.49 | |

| C5-N1-C2 | 108.5 | |

| N1-C2-N3 | 110.0 | |

| C2-N3-C4 | 107.5 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-N1 | 105.0 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org For imidazole derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density is concentrated on the imidazole ring, indicating its importance in chemical interactions. nih.gov

Table 2: FMO Parameters of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 5.40 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. mdpi.com

Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.govmdpi.com Green areas correspond to neutral potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methanamine group would likely exhibit a positive potential.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. ajchem-a.commdpi.com

Docking simulations can predict the binding affinity, which is a measure of the strength of the interaction, and the specific binding mode, including hydrogen bonds and hydrophobic interactions. nih.gov For instance, docking studies on imidazole derivatives have been used to identify potential inhibitors for enzymes like cyclooxygenase-2 (COX-2) and the main protease of SARS-CoV-2. mdpi.comnih.gov The binding energy values obtained from these simulations help in ranking potential drug candidates. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecule over time. acs.org For this compound, MD simulations can be used to study its conformational stability and the dynamics of its interaction with a biological target. tandfonline.com

These simulations can reveal how the ligand-protein complex behaves in a dynamic environment, providing insights into the stability of the binding pose predicted by molecular docking. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time are analyzed to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For imidazole derivatives, 2D and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. derpharmachemica.com QSAR studies on imidazole derivatives have been successful in identifying key structural features that are important for their biological activity, such as antiprotozoal or enzyme inhibitory effects. derpharmachemica.comnih.gov The developed models can then be used to design new derivatives with potentially enhanced activity. derpharmachemica.com

Preclinical Research on this compound Derivatives Remains Undisclosed in Publicly Available Scientific Literature

The imidazole ring is a core component in many biologically active compounds, with numerous derivatives being investigated for a wide range of therapeutic effects, including antimicrobial and anticancer activities. For instance, research into other imidazole derivatives has shown promise. Some 2-ethyl-imidazole derivatives have been evaluated for their potential to induce apoptosis in cancer cells. nih.gov Similarly, positional isomers such as (1-methyl-1H-imidazol-2-yl)-methanamine have been incorporated into platinum(II) complexes and studied for their cytotoxic effects and interactions with DNA in cancer cell lines. nih.gov

However, the specific substitution pattern of an ethyl group at the 2-position and a methanamine group at the 4-position of the imidazole ring, which defines this compound, does not appear in the currently indexed preclinical research literature in the context of the requested detailed biological activities. Consequently, information regarding the mechanisms of bacterial growth inhibition, specific antifungal activities, modulation of cell signaling pathways, inhibition of key enzymes, or induction of apoptosis specifically related to derivatives of this compound could not be retrieved.

While the broader class of imidazole compounds continues to be a fruitful area for drug discovery, the specific preclinical biological profile of this compound derivatives is not documented in the available scientific literature, precluding a detailed analysis of their potential therapeutic activities at this time.

Table of Compounds

As no specific derivatives of this compound were discussed in the available literature, a table of mentioned compounds cannot be generated.

Preclinical Biological Activity and Mechanistic Investigations of 2 Ethyl 1h Imidazol 4 Yl Methanamine Derivatives

Assessment of Antiviral Activities

While research specifically focused on the antiviral properties of (2-Ethyl-1h-imidazol-4-yl)methanamine derivatives is still in its early stages, the broader class of imidazole-containing compounds has demonstrated a wide spectrum of antiviral activity. Numerous studies have highlighted the potential of the imidazole (B134444) scaffold in the development of novel antiviral agents.

For instance, various imidazole derivatives have been investigated for their efficacy against a range of viruses, including human immunodeficiency virus (HIV), influenza, and coronaviruses. nih.gov The mechanism of action for these compounds often involves the inhibition of viral replication or entry into host cells. One study on benzimidazolyl diketo acid derivatives, for example, demonstrated anti-HIV-1 activity, with the most potent compound showing an EC50 value of 40 µM.

Furthermore, molecular docking studies have been employed to explore the binding interactions of imidazole analogs with viral proteins. Research has shown that certain imidazole derivatives can bind to the main protease of SARS-CoV-2, suggesting a potential mechanism for inhibiting viral replication. nih.gov While these findings are promising, it is crucial to note that they pertain to the broader class of imidazole derivatives. Further research is required to specifically elucidate the antiviral potential of this compound derivatives and to identify specific lead compounds for further development.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of imidazole derivatives is an active area of investigation. Studies on related compounds have shown significant effects on key inflammatory pathways and markers.

One study on a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative demonstrated potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The most active compound in this series, compound 6e, exhibited IC50 values of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition. nih.gov Further in vivo studies showed that this compound had more potent anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. nih.gov Mechanistic investigations revealed that the anti-inflammatory effects were mediated, at least in part, through the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB. nih.gov

Another study investigating a benzimidazole (B57391) derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone, also reported significant anti-inflammatory and immunomodulatory effects. researchgate.net This compound was shown to reduce paw edema, arthritic progression, and levels of inflammatory markers such as TNF-α and IL-6 in a dose-dependent manner in a rat model of arthritis. researchgate.net

While these studies on related benzimidazole structures are encouraging, dedicated research into the specific anti-inflammatory and immunomodulatory properties of this compound derivatives is necessary to determine their therapeutic potential in this area.

Enzyme and Receptor Interaction Studies (e.g., Insulin-Degrading Enzyme, Adenosine (B11128) Receptors)

Investigations into the interactions of this compound derivatives with specific enzymes and receptors are beginning to shed light on their potential mechanisms of action and therapeutic targets.

Ligand Binding Studies

The interaction of imidazole-containing compounds with adenosine receptors has been a subject of interest. Adenosine receptors, which are G protein-coupled receptors, play crucial roles in various physiological processes and are attractive targets for drug development.

Studies on a wide range of 2-substituted adenosine derivatives, which include structures with moieties that can be conceptually related to the imidazole scaffold, have been evaluated for their affinity and efficacy at the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). nih.gov These studies, conducted through radioligand binding assays, have revealed that structural modifications can significantly influence binding affinity and selectivity. For example, the linkage of a 2-phenylethyl moiety to the 2-position of adenosine through an ether group resulted in higher A3AR affinity (Ki of 54 nM) compared to an amine (310 nM) or thioether (1960 nM) linkage. nih.gov While not directly involving this compound, this research highlights the potential for imidazole-containing structures to be tailored for specific adenosine receptor interactions.

| Derivative Type | Linkage | Receptor Subtype | Binding Affinity (Ki, nM) |

| 2-phenylethyl adenosine | Ether | A3 | 54 |

| 2-phenylethyl adenosine | Amine | A3 | 310 |

| 2-phenylethyl adenosine | Thioether | A3 | 1960 |

This table is based on data for 2-substituted adenosine derivatives and is for illustrative purposes of how structural changes can affect receptor affinity.

Further research focusing specifically on the binding profiles of this compound derivatives at adenosine receptors is needed to fully understand their potential in modulating these important signaling pathways.

Mechanistic Enzymology

A significant development in understanding the enzymatic interactions of this class of compounds comes from studies involving the insulin-degrading enzyme (IDE). IDE is a key zinc metalloprotease involved in the degradation of insulin (B600854) and other amyloidogenic peptides.

Research has shown that rationally designed peptide hydroxamic acid inhibitors of IDE can be highly potent and selective. plos.org While these inhibitors are not direct derivatives of this compound, they provide a proof-of-concept for the therapeutic potential of targeting IDE. In cell-based assays, a potent inhibitor, Ii1, was shown to inhibit the degradation of extracellular insulin in a dose-dependent manner, with IC50 values comparable to those obtained in in vitro assays. plos.org At micromolar concentrations, this inhibitor almost completely blocked insulin catabolism. plos.org The inhibition of IDE is considered a potential therapeutic strategy for type 2 diabetes. nih.govnih.gov

These findings underscore the importance of further investigating the inhibitory potential of this compound derivatives against IDE and other relevant enzymes to explore their therapeutic utility in metabolic and other diseases.

Structure Activity Relationship Sar Studies for Rational Design

Impact of Substituents on the Imidazole (B134444) Ring on Biological Activity

The imidazole ring is a fundamental pharmacophore in numerous biologically active compounds, including many histaminergic ligands. chemijournal.comekb.eg Its unique electronic and proton-donating/accepting properties allow it to engage in various interactions with receptor binding sites. researchgate.net Consequently, the type, position, and size of substituents on the imidazole ring are pivotal in determining the biological activity profile of derivatives.

Small alkyl groups, such as the ethyl group at the C-2 position of (2-Ethyl-1h-imidazol-4-yl)methanamine, play a significant role in modulating biological activity. In the context of histamine (B1213489) receptor ligands, substitutions on the imidazole ring are often a key differentiator between agonist and antagonist activity. While histamine itself is unsubstituted, the introduction of an alkyl group at the C-2 position can provide steric bulk that prevents the conformational changes required for receptor activation, thereby favoring antagonism. The presence of a methyl group at the C-2 position is known to significantly influence the reactivity and biological activity of other imidazole derivatives. mdpi.com

The length of alkyl chains in related structures is a critical determinant of potency and selectivity. nih.gov The 2-ethyl group in the parent compound likely offers a specific steric and lipophilic character that is favorable for binding to its target. In studies of histamine H3 receptor antagonists, various 2-alkylimidazole derivatives have been synthesized, with the optimal chain length and substitution pattern being highly dependent on the rest of the molecular structure. lookchem.com

The introduction of aromatic and heteroaromatic substituents onto the imidazole core is a widely used strategy in medicinal chemistry to enhance binding affinity and selectivity. These groups can engage in additional interactions within the target's binding pocket, such as pi-stacking, hydrophobic, and van der Waals interactions.

In the development of histamine H3 receptor antagonists, for instance, attaching a substituted phenyl ring to the imidazole or a related scaffold has been shown to significantly influence antagonist potency. nih.gov The electronic and steric properties of substituents on this appended aromatic ring can fine-tune the molecule's interaction with the receptor. Studies have shown that compounds with a halogen substituent at the 4-position of a benzyl (B1604629) moiety can exhibit optimal binding affinities. nih.govfrontiersin.org A quantitative structure-activity relationship (QSAR) model for one series of phenyl-imidazole derivatives indicated that antagonist potency depends parabolically on lipophilicity and is reduced by bulky para substituents, highlighting the delicate balance of properties required for optimal activity. nih.gov

| Parent Scaffold | Substituent Modification | Effect on Biological Activity (H3 Antagonism) | Reference |

|---|---|---|---|

| 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole | Varying para or meta substituents on the phenyl ring | Antagonist potency (pA2 values from 6.83 to 8.87) depends parabolically on lipophilicity and is decreased by bulky para substituents. | nih.gov |

| Imidazole-containing H3/H4 ligands | Halogen substituent at the 4-position of a benzyl moiety | Showed the best binding affinities at both H3 and H4 receptors. | nih.gov |

| 2-Aryl-4-benzoyl-imidazoles | Position of the aryl group on the imidazole ring | Shifting the C-ring moiety from position 4 to position 1 resulted in a total loss of antiproliferative activity. | nih.gov |

Significance of the Methanamine Moiety in Target Interaction

The methanamine moiety at the C-4 position is a crucial element for target interaction, particularly for receptors that recognize histamine and related compounds. This side chain contains a primary amino group, which is typically protonated at physiological pH. This positively charged group is critical for forming a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartate, within the receptor's binding site. mdpi.com This interaction often serves as the primary anchor point for the ligand, ensuring proper orientation for other parts of the molecule to engage with the receptor.

The length of the spacer between the imidazole ring and the terminal amino group is also a critical factor. For example, in a series of histamine homologs, elongating the alkyl chain from two methylene (B1212753) groups (as in histamine) to five (impentamine) transformed the molecule from an agonist to a potent and selective H3 receptor antagonist. nih.gov This demonstrates that the precise positioning of the basic amine relative to the imidazole ring is fundamental to determining the nature and potency of the biological response.

Modification of the primary amino group in the methanamine side chain is a common and effective strategy for modulating pharmacological activity. Derivatization can alter the amine's basicity, steric profile, and hydrogen bonding capacity, leading to changes in potency, selectivity, and pharmacokinetic properties.

Common derivatization strategies include N-alkylation, N-acylation, or incorporating the nitrogen into a larger cyclic structure. For example, integrating the (imidazol-4-yl)methylamine pharmacophore into a piperidine (B6355638) scaffold has been a successful approach for creating novel and potent histamine H3 receptor antagonists. nih.gov In other studies, the central core of related molecules has been modified by replacing the amine with other polar moieties like amides, carbamates, and ureas. In one such series, the amide derivatives showed poor affinity for the human H3 receptor, suggesting that maintaining a certain level of basicity in this part of the molecule is essential for high-affinity binding. nih.gov

| Core Structure | Amino Group Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| (Imidazol-4-yl)methanamine | Incorporation into a piperidine ring | Led to potent histamine H3 receptor antagonists. | nih.gov |

| Alkyl imidazole core | Replacement of isothiourea with an amide moiety | Resulted in poor affinity at the human H3 receptor. | nih.gov |

| Alkyl imidazole core | Replacement of isothiourea with a carbamate (B1207046) moiety | Maintained binding affinity for both H3 and H4 receptors. | nih.gov |

Stereochemical Considerations and Enantiomeric Activity

While this compound itself is an achiral molecule, the introduction of a stereocenter through derivatization can lead to enantiomers with distinct biological activities. Stereochemistry is a critical factor in drug-receptor interactions, as biological macromolecules are chiral. Consequently, enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, and even the nature of their pharmacological effect (e.g., agonist vs. antagonist).

For example, in a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a structural analog of the adrenergic agonist medetomidine, the optical isomers were separated and evaluated. nih.gov The (+)-(S)-isomer and the (-)-(R)-isomer showed both qualitative and quantitative differences in their activities at α1- and α2-adrenergic receptors. The (+)-(S)-enantiomer was a selective agonist for α2-mediated responses in certain tissues, whereas the (-)-(R)-enantiomer was more potent as an inhibitor of α2-mediated platelet aggregation. nih.gov This highlights that if a chiral center were introduced to the this compound scaffold, for example by substitution on the methylene carbon of the methanamine group, it would be highly probable that the resulting enantiomers would display differential activity.

Bioisosteric Replacements for Improved Efficacy and Selectivity

Bioisosteric replacement is a key strategy in rational drug design, where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired pharmacological attributes while minimizing undesirable ones. For imidazole-based ligands, the imidazole ring itself is often a target for bioisosteric replacement to improve metabolic stability, particularly to avoid interactions with cytochrome P450 (CYP) enzymes, or to fine-tune receptor selectivity. nih.gov

In the context of histamine H3 receptor antagonists, replacing the imidazole ring with a piperidine moiety proved to be a successful strategy for some structural classes, maintaining high in vitro affinity and in vivo potency. nih.gov However, the replacement of the imidazole ring with other 5- and 6-membered heterocycles has generally led to a considerable reduction in potency and efficacy at histamine receptors. cambridgemedchemconsulting.com In a different therapeutic area, the replacement of an imidazole ring with oxa-heterocycles was detrimental for activity at human carbonic anhydrase (hCA) I but surprisingly improved activity at the hCA VII isoform, demonstrating that the success of a bioisosteric replacement is highly target-dependent. nih.gov

| Original Moiety | Bioisosteric Replacement | Target/Compound Class | Outcome | Reference |

|---|---|---|---|---|

| Imidazole | Piperidine | Histamine H3 Antagonists (e.g., FUB 181, ciproxifan (B1662499) analogs) | Maintained in vitro affinity (pKi 7.8-8.4) and in vivo potency. | nih.gov |

| Imidazole | 1H-1,2,4-triazol-3-yl | Histamine H2 Agonists | Considerably reduced potency and efficacy in general, but this specific replacement yielded H2 partial to full agonists. | cambridgemedchemconsulting.com |

| Imidazole | Oxa-heterocycles (e.g., isoxazole, oxadiazole) | Carbonic Anhydrase Activators | Lost activity on hCA II, but potency on hCA VII was improved. | nih.gov |

Applications in Medicinal Chemistry Research and Drug Discovery Preclinical Focus

(2-Ethyl-1h-imidazol-4-yl)methanamine as a Key Pharmacophore

The strategic combination of these features within the this compound structure makes it a privileged scaffold in medicinal chemistry. Researchers have leveraged this pharmacophore to design ligands for a variety of targets, capitalizing on its ability to engage in multiple types of molecular interactions.

Scaffold Design and Optimization for Lead Compound Identification

The this compound core provides a robust scaffold for the design and optimization of lead compounds. In drug discovery, a scaffold is the central framework of a molecule to which various functional groups can be attached to modulate its biological activity and physicochemical properties. The versatility of the imidazole (B134444) ring allows for substitutions at multiple positions, enabling chemists to systematically explore the structure-activity relationships (SAR) of its derivatives.

By modifying the ethyl group, substituting on the imidazole nitrogens, or derivatizing the aminomethyl side chain, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds. This process of iterative design, synthesis, and biological testing is crucial for identifying promising lead candidates for further development. The inherent drug-like properties of the imidazole core, such as its relatively low molecular weight and potential for good aqueous solubility, make it an attractive starting point for optimization efforts.

Development of Probes for Biological Target Characterization

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The this compound scaffold has been utilized in the development of such probes. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, onto the core structure, researchers can create tools to visualize and quantify the engagement of the probe with its target protein.

These probes are invaluable for target validation, which is the process of confirming that a specific biological target is indeed responsible for the observed therapeutic effect. Furthermore, they can be employed in competitive binding assays to screen for other small molecules that bind to the same target, thus facilitating the discovery of new hit compounds. The development of selective and potent probes based on the this compound scaffold is an active area of research aimed at elucidating the roles of various proteins in disease pathways.

Hit-to-Lead Evolution in Drug Discovery Programs

The journey of a drug candidate often begins with a "hit," a compound identified from a high-throughput screen that shows promising activity against a biological target. The process of transforming a hit into a "lead" compound with improved potency, selectivity, and drug-like properties is known as hit-to-lead optimization. The this compound framework has featured in such optimization campaigns.

Advanced Analytical Methodologies in 2 Ethyl 1h Imidazol 4 Yl Methanamine Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, identification, and quantification of "(2-Ethyl-1h-imidazol-4-yl)methanamine" and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "this compound" due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.

Detailed research findings indicate that optimal separation can be achieved on a C18 column. The mobile phase composition is a critical parameter that is often optimized to achieve the best peak shape and resolution. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). The pH of the aqueous phase is also a crucial factor, as "this compound" has basic nitrogen atoms that can be protonated. Adjusting the pH can significantly influence the retention time and peak symmetry.

Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe. Detection is most commonly performed using an ultraviolet (UV) detector, typically in the range of 210-230 nm, where the imidazole (B134444) ring exhibits significant absorbance.

A typical HPLC method for the analysis of "this compound" might be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 min |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying fractions during isolation, and preliminary purity assessment of "this compound".

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents of varying polarities. The choice of the solvent system is critical for achieving good separation. A common mobile phase for imidazole derivatives like "this compound" is a mixture of a polar organic solvent, such as methanol (B129727) or ethanol, and a less polar solvent, like dichloromethane (B109758) or ethyl acetate. A small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the mobile phase to prevent the streaking of the basic amine spot.

After the development of the TLC plate, the spots are visualized. Since "this compound" contains a UV-active imidazole ring, it can be visualized under a UV lamp (at 254 nm). Additionally, staining with reagents like ninhydrin (B49086) (which reacts with the primary amine) or iodine vapor can be used for visualization. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Interactive Data Table: Illustrative TLC Conditions for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol:Ammonia (90:9:1, v/v/v) |

| Visualization | UV light (254 nm) and Ninhydrin stain |

| Expected Rf Value | ~ 0.45 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized batch of "this compound". The molecular formula of the compound is C6H11N3. This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample.

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. The acceptable deviation is typically within ±0.4% of the theoretical values.

Interactive Data Table: Elemental Analysis Data for this compound (C6H11N3)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 57.57 | 57.61 |

| Hydrogen (H) | 8.86 | 8.90 |

| Nitrogen (N) | 33.57 | 33.49 |

Thermal Analysis in Material Science Research

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of "this compound". These properties are important for understanding the compound's stability under different temperature conditions, which is critical for its handling, storage, and formulation.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of "this compound" would reveal information about its melting point, which is a key physical property and an indicator of purity. A sharp melting endotherm is characteristic of a pure crystalline compound. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition profile of the compound. For "this compound", the TGA would show the temperature at which the compound begins to decompose and the temperature at which the maximum rate of decomposition occurs. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

Interactive Data Table: Illustrative Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Illustrative Value |

| Differential Scanning Calorimetry (DSC) | Melting Point (Onset) | ~ 145 °C |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | ~ 220 °C |

| Thermogravimetric Analysis (TGA) | Temperature of Maximum Decomposition Rate (Tmax) | ~ 250 °C |

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

There is no published research detailing novel synthetic pathways specifically for (2-Ethyl-1h-imidazol-4-yl)methanamine. While general methods for the synthesis of substituted imidazoles are well-documented, organic-chemistry.orgbiotechjournal.inrsc.org specific adaptations, optimizations, or novel routes for this particular molecule have not been reported. Future research would first need to establish and publish efficient and scalable synthesis methods.

Deeper Mechanistic Understanding of Biological Actions

The biological activity of this compound and its mechanisms of action are currently unknown. The imidazole (B134444) moiety is a key component in many biologically active compounds, exhibiting a wide range of pharmacological effects. nih.govpharmacyjournal.netresearchgate.net However, without experimental data, it is impossible to ascertain the specific biological targets or therapeutic potential of this compound. Future in-vitro and in-vivo studies would be required to identify any biological effects and subsequently elucidate the underlying mechanisms.

Advanced Computational Modeling for Predictive Design

No computational modeling or simulation studies for this compound have been published. Computational chemistry is a powerful tool for predicting molecular properties, potential biological targets, and for guiding the design of new derivatives. researchgate.netnih.govnih.gov Future research in this area would involve creating computational models of the molecule to predict its physicochemical properties, binding affinities to various receptors, and potential toxicities.

Potential for Functional Material Development

The potential for using this compound in the development of functional materials is an unexplored area. Imidazole-containing compounds have been investigated for their applications in polymers and other materials. nih.gov However, there is no information available regarding the properties of materials that could be derived from this specific compound. Research in this direction would need to begin with the synthesis of polymers or other materials incorporating this compound and the subsequent characterization of their physical and chemical properties.

Q & A

Q. What are the established synthetic routes for (2-Ethyl-1H-imidazol-4-yl)methanamine?

The synthesis of this compound typically involves multi-step reactions starting from substituted imidazole precursors. For example, nucleophilic substitution or condensation reactions can introduce the ethyl and methanamine groups. A common approach includes functionalizing the imidazole ring at the 4-position via alkylation or reductive amination. Evidence from similar compounds (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) suggests using bases like K₂CO₃ in solvents such as DMF to facilitate substitutions . Additionally, multi-step protocols involving protective groups (e.g., SEMCl in DMF) and catalytic hydrogenation may optimize yield and purity .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and methanamine protons (δ ~1.8–2.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₆H₁₁N₃, [M+H]⁺ = 126.1032).

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable precise structural determination .

- Purity Assessment : HPLC with UV detection (λ ~210–230 nm for imidazole derivatives) or GC-MS quantifies impurities. Evidence from related compounds highlights CAS purity standards (e.g., 95% purity) .

Q. What are the optimal storage conditions to maintain the compound’s stability?

this compound should be stored under an inert atmosphere (argon or nitrogen) at room temperature to prevent degradation via oxidation or moisture absorption. Dihydrochloride salts (e.g., similar to CAS 188638-89-3) may require desiccants and protection from light . Stability studies should monitor decomposition using accelerated aging tests (e.g., 40°C/75% RH for 1–3 months).

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s receptor binding affinity?

Contradictions in binding data may arise from assay variability (e.g., radioligand vs. functional assays) or differences in receptor isoforms. To address this:

- Control Experiments : Use standardized positive controls (e.g., histamine for H₂/H₄ receptors) .

- Orthogonal Assays : Combine surface plasmon resonance (SPR) with calcium flux assays to cross-validate affinity and efficacy.

- Structural Analysis : Molecular docking (e.g., AutoDock Vina) predicts binding poses, which can be validated via mutagenesis studies .

- Data Triangulation : Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies .

Q. How do computational models predict the interaction of this compound with biological targets?

Computational workflows include:

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., H₄ receptor) over 100-ns trajectories.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at binding sites (e.g., imidazole ring π-stacking).

- Retrosynthesis AI Tools : Platforms like PubChem’s retrosynthesis analyzer predict synthetic accessibility and bioactive conformers .

- Pharmacophore Modeling : Identifies critical features (e.g., amine group for H-bond donation) driving activity .

Q. What experimental approaches are used to determine the compound’s role in modulating enzymatic activity?

- Kinetic Assays : Measure , , and inhibition constants () via spectrophotometric or fluorometric methods.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and enzymes.

- Crystallographic Studies : Co-crystallization with target enzymes (e.g., cytochrome P450 isoforms) reveals allosteric or active-site interactions .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.